molecular formula C17H23BrN2O6 B1428263 Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate CAS No. 1393845-63-0

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate

Cat. No.: B1428263
CAS No.: 1393845-63-0
M. Wt: 431.3 g/mol
InChI Key: ZXXWHLITCFFHLA-UHFFFAOYSA-N
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Description

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is a synthetic organic compound with the molecular formula C17H23BrN2O6. It is characterized by the presence of a bromine atom on the pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with a pyridine derivative, which is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Amination: The brominated pyridine is then subjected to nucleophilic substitution with an amine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) anhydride to yield the bis-Boc protected amine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Ester Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.

    Deprotection: Free amine derivative.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate depends on its application:

    Enzyme Inhibition: It can act as a competitive inhibitor by mimicking the substrate or binding to the active site of the enzyme.

    Receptor Binding: It may interact with specific receptors, altering their conformation and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-bromopyridine-3-carboxylate: Lacks the Boc protecting groups.

    Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-pyridine-3-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is unique due to the combination of the bromine atom and the Boc-protected amino groups, which confer specific reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Biological Activity

Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a brominated pyridine ring and two tert-butoxycarbonyl groups, this compound has garnered interest for its possible biological activities, particularly in pharmacology.

  • Molecular Formula : C₁₇H₂₃BrN₂O₆
  • Molecular Weight : Approximately 431.28 g/mol
  • Physical Form : Solid
  • Melting Point : 129 - 131 °C

Structure and Synthesis

The synthesis of this compound typically involves several chemical reactions designed to ensure the stability and functional versatility of the final product. The presence of the amino group and carboxylate enhances its potential interactions with biological targets, making it a candidate for further biological evaluation.

Potential Pharmacological Activities

  • Anti-inflammatory Activity :
    • Compounds structurally related to this compound have been investigated for their ability to inhibit inflammatory pathways. For instance, derivatives of brominated pyridines have shown promise in reducing levels of nitric oxide (NO) and interleukin-6 (IL-6), markers of inflammation .
  • Anticancer Activity :
    • Similar brominated pyridine derivatives have been studied for their anticancer properties. The presence of halogens like bromine can enhance the reactivity of the compound towards cancer cell lines, potentially leading to cytotoxic effects.
  • Antibacterial Properties :
    • Compounds with similar structural motifs have also been evaluated for antibacterial activity. The interaction of the amino group with bacterial enzymes could provide a mechanism for antibacterial effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromopyridine-3-carboxylateBrominated pyridine with a carboxylateLacks amino protection; simpler structure
N-(tert-butoxycarbonyl)-aminobenzeneAromatic amine with tert-butoxy protectionDifferent aromatic system; no bromination
5-Aminopyridine-2-carboxylic acidAmino and carboxylic acid groups on pyridineNo tert-butoxy protection; less sterically hindered

This table illustrates that while this compound shares common features with these compounds, its unique combination of functional groups enhances its versatility for synthetic applications and biological evaluations.

Case Studies and Research Findings

Although specific case studies focusing exclusively on this compound are sparse, research on related compounds highlights its potential:

  • GSK-3β Inhibition :
    • Studies on related pyridine derivatives have demonstrated inhibitory activity against GSK-3β, a kinase involved in various cellular processes including inflammation and cancer progression. These studies suggest that modifications in the carboxamide moiety can significantly affect inhibitory potency .
  • Cytotoxicity Assays :
    • In vitro assays using cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have shown varying degrees of cytotoxicity among related compounds, indicating that structural modifications can lead to significant differences in biological activity .

Properties

IUPAC Name

methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O6/c1-16(2,3)25-14(22)20(15(23)26-17(4,5)6)12-11(18)8-10(9-19-12)13(21)24-7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXWHLITCFFHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)C(=O)OC)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120415
Record name 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-63-0
Record name 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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